

Essential Safety and Handling Guide for HRX (MLL/KMT2A) Protein

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Compound of Interest

Compound Name: *HRX protein*

Cat. No.: *B1177240*

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This document provides crucial safety and logistical information for the handling of HRX (also known as Myeloid-Lymphoid Leukemia protein, MLL, or KMT2A), a nuclear protein involved in gene regulation. While not classified as a highly hazardous substance, adherence to standard laboratory protocols for handling recombinant proteins is essential to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE)

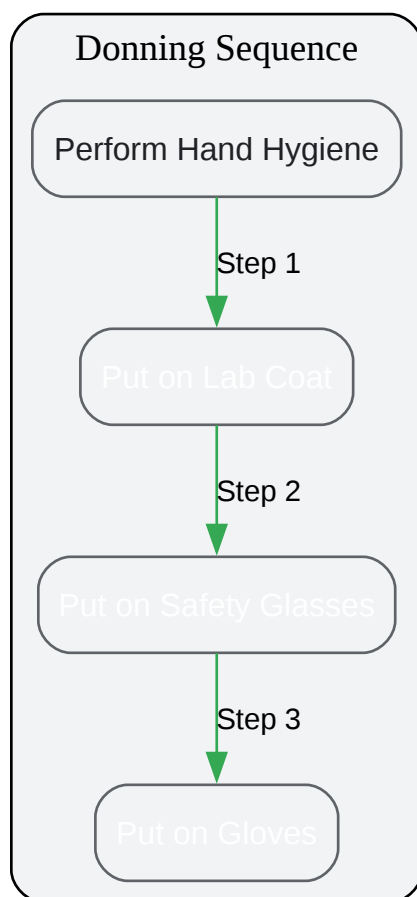
The minimum required PPE for handling **HRX protein** is outlined below. This is based on a risk assessment for working with recombinant proteins in a laboratory setting.

PPE Item	Specification	Purpose
Eye Protection	ANSI Z87.1-compliant safety glasses with side shields	Protects eyes from potential splashes of protein solutions or buffers.
Hand Protection	Nitrile gloves	Prevents skin contact with the protein and associated reagents.
Body Protection	Laboratory coat	Protects skin and personal clothing from contamination.

Operational Plan: Donning and Doffing PPE

Proper sequencing of donning and doffing PPE is critical to prevent contamination.

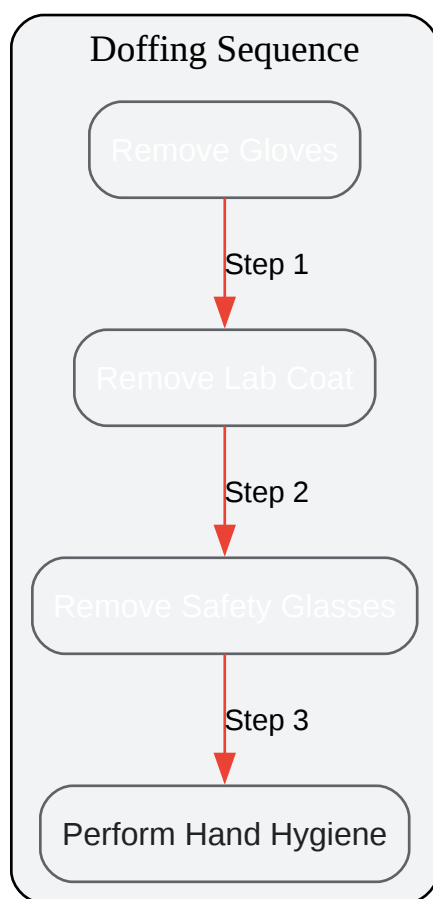
Donning PPE Workflow



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Caption: Workflow for correctly putting on Personal Protective Equipment.

Doffing PPE Workflow



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Caption: Workflow for correctly removing Personal Protective Equipment.

Disposal Plan

All materials that come into contact with **HRX protein**, including pipette tips, microfuge tubes, and gloves, should be treated as biohazardous waste.

Waste Type	Decontamination Method	Final Disposal
Liquid Waste	Add freshly prepared 10% bleach solution to a final concentration of 1% and allow a contact time of at least 30 minutes.	Pour down the drain with copious amounts of water.
Solid Waste	Place in a biohazard bag and autoclave.	Dispose of in the designated biohazardous waste container.
Sharps	Place in a designated sharps container.	Dispose of according to institutional guidelines for biohazardous sharps.

Experimental Protocol: Immunoprecipitation of Nuclear HRX/MLL Protein

This protocol provides a detailed methodology for the immunoprecipitation of HRX/MLL from nuclear extracts.

Materials:

- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Antibody specific to HRX/MLL
- Protein A/G magnetic beads
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., glycine-HCl, pH 2.5)
- Neutralization buffer (e.g., Tris-HCl, pH 8.5)
- Microcentrifuge
- Vortexer

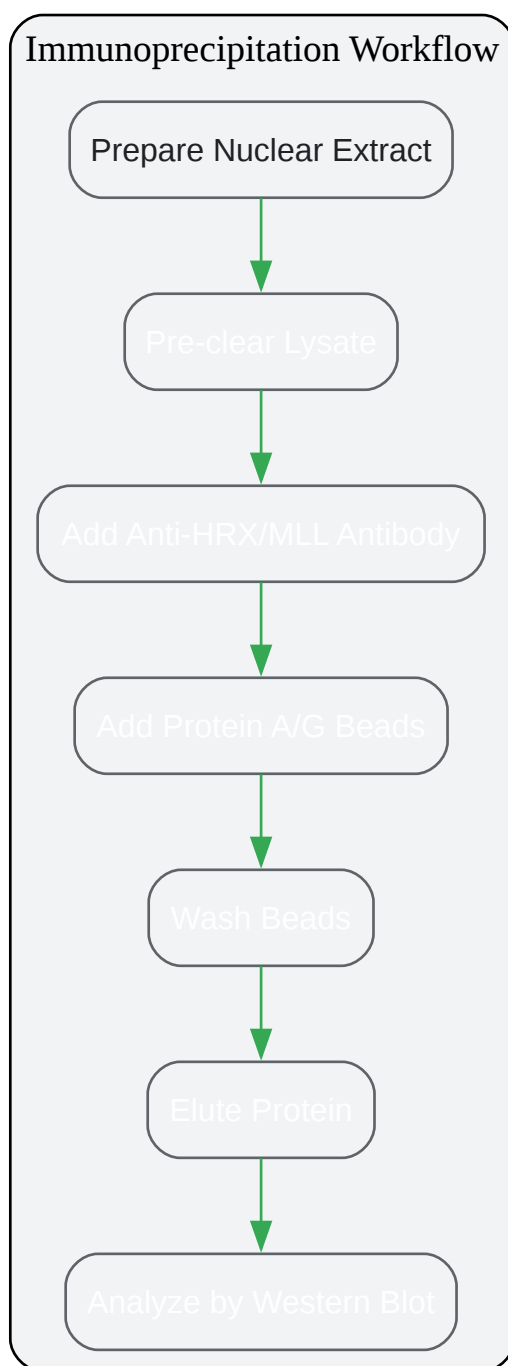
- End-over-end rotator

Procedure:

- Nuclear Extract Preparation:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in a hypotonic buffer to isolate nuclei.
 - Lyse nuclei with a high-salt buffer to release nuclear proteins.
 - Clarify the nuclear lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
 - Pre-clear the nuclear lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on an end-over-end rotator.
 - Transfer the supernatant to a new tube and add the anti-HRX/MLL antibody.
 - Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
 - Add fresh protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
- Washing:
 - Pellet the magnetic beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with 1 mL of ice-cold wash buffer.
- Elution:
 - Elute the protein from the beads by adding elution buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
 - Pellet the beads and transfer the supernatant containing the eluted protein to a new tube.

- Neutralize the eluate by adding neutralization buffer.
- Analysis:
 - The eluted protein can be analyzed by SDS-PAGE and Western blotting to confirm the presence of HRX/MLL.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the immunoprecipitation of HRX/MLL protein.

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